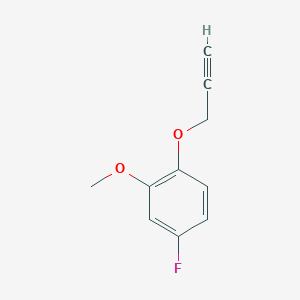![molecular formula C33H32O7 B14257530 1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy- CAS No. 188656-76-0](/img/structure/B14257530.png)
1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple methoxy groups and a phenylmethoxyethylidene linkage, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of naphthalenol derivatives with aldehydes or ketones in the presence of a base.
Phenylmethoxyethylidene Formation: This step involves the reaction of naphthalenol derivatives with phenylmethoxyethylidene precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalenol derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenylmethoxyethylidene linkage play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthalenol, 2,2’-[2-(methoxy)ethylidene]bis[4,8-dimethoxy-]
- 1-Naphthalenol, 2,2’-[2-(phenyl)ethylidene]bis[4,8-dimethoxy-]
- 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dihydroxy-]
Uniqueness
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is unique due to its specific combination of methoxy groups and phenylmethoxyethylidene linkage. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
188656-76-0 |
|---|---|
Fórmula molecular |
C33H32O7 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
2-[1-(1-hydroxy-4,8-dimethoxynaphthalen-2-yl)-2-phenylmethoxyethyl]-4,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C33H32O7/c1-36-26-14-8-12-21-28(38-3)16-23(32(34)30(21)26)25(19-40-18-20-10-6-5-7-11-20)24-17-29(39-4)22-13-9-15-27(37-2)31(22)33(24)35/h5-17,25,34-35H,18-19H2,1-4H3 |
Clave InChI |
UJLRXEZKHQUYDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C=C(C(=C21)O)C(COCC3=CC=CC=C3)C4=CC(=C5C=CC=C(C5=C4O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)

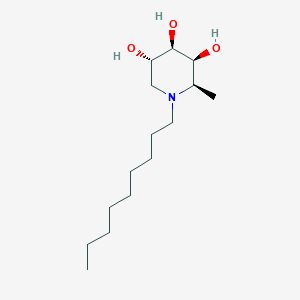
![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
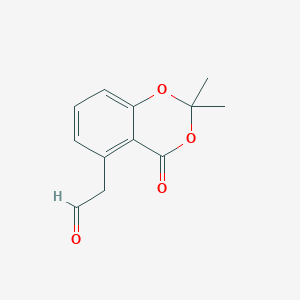
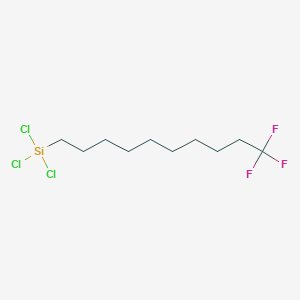
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)


![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
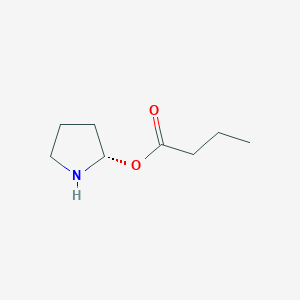
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
